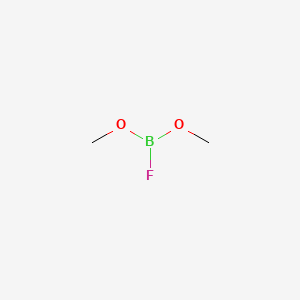

Fluorodimethoxyborane

Description

Fluorodimethoxyborane (CAS: 353-36-6) is an organoboron compound with the molecular formula C₂H₆BFO₂. It consists of a central boron atom bonded to one fluorine atom and two methoxy (-OCH₃) groups. This compound is registered under the EC number 206-531-6 and has been utilized in synthetic chemistry for its role as a borating agent in organometallic reactions. Notably, it forms stable complexes with diethyl ether, which are critical intermediates in trapping lithiated species during the synthesis of natural products like (Z)-α-santalol . Its reactivity with electrophiles, such as aldehydes and ketones, makes it valuable for constructing carbon-boron bonds in stereoselective transformations .

Propriétés

Numéro CAS |

367-46-4 |

|---|---|

Formule moléculaire |

C2H6BFO2 |

Poids moléculaire |

91.88 g/mol |

Nom IUPAC |

fluoro(dimethoxy)borane |

InChI |

InChI=1S/C2H6BFO2/c1-5-3(4)6-2/h1-2H3 |

Clé InChI |

LOGBIHSWKLLNDY-UHFFFAOYSA-N |

SMILES |

B(OC)(OC)F |

SMILES canonique |

B(OC)(OC)F |

Autres numéros CAS |

367-46-4 |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Fluorodimethoxyborane belongs to a class of organoboron reagents with applications in organic synthesis. Below is a detailed comparison with analogous compounds, focusing on structural features, reactivity, and industrial uses.

Fluorotrimethylsilane (CAS: 420-56-4)

- Structure : Silicon-based compound (Si(CH₃)₃F) with a fluorine atom bonded to silicon.

- Reactivity: Unlike this compound, fluorotrimethylsilane acts as a fluoride donor in nucleophilic substitutions. It is less reactive toward organometallic intermediates but widely used in deprotection reactions (e.g., removing tert-butyldimethylsilyl groups) .

- Applications : Predominantly employed in semiconductor manufacturing and peptide synthesis, contrasting with this compound’s role in C–B bond formation .

Dibromoborane Dimethyl Sulfide Complex (CAS: 55671-55-1)

- Structure : Boron coordinated to two bromine atoms and a dimethyl sulfide ligand (BBr₂·S(CH₃)₂).

- Reactivity : A stronger Lewis acid than this compound, facilitating halogenation and hydroboration reactions. Its bromine substituents enhance electrophilicity but reduce stability in protic solvents .

- Applications : Used in hydroboration-oxidation of alkenes, whereas this compound specializes in stereoselective trapping of allyl potassium intermediates .

Dichlorodifluoromethane (CAS: 75-71-8)

- Reactivity: Non-reactive in organometallic contexts but notorious for ozone depletion. Unlike this compound, it serves as a refrigerant and aerosol propellant .

- Applications : Industrial use diverges entirely from this compound, highlighting the latter’s niche in synthetic chemistry .

Fluorosulphuric Acid (CAS: 7789-21-1)

- Structure : A superacid (HSO₃F) with a fluorine-sulfur-oxygen framework.

- Reactivity: Extremely corrosive and protonating, unlike the electrophilic boron center in this compound. It participates in Friedel-Crafts alkylation but lacks compatibility with organometallic reagents .

- Applications : Primarily used in petrochemical refining, contrasting with this compound’s role in fine chemical synthesis .

Research Findings and Industrial Relevance

- Superior Selectivity : this compound outperforms other boronates (e.g., trimethylborate) in stereoselective reactions due to its methoxy groups, which stabilize intermediates without steric hindrance .

- Safety Profile : Unlike dichlorodifluoromethane or fluorosulphuric acid, this compound poses lower environmental risks but requires handling under inert conditions due to moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.